molecular formula C4H2N2O3 B8323713 3-Diazotetrahydrofuran-2,4-dione

3-Diazotetrahydrofuran-2,4-dione

Cat. No. B8323713
M. Wt: 126.07 g/mol
InChI Key: AUBQVSBGLGKIHN-UHFFFAOYSA-N
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Patent
US06020343

Procedure details

To tetronic acid (5.00 g, 49.9 mmol) in CH2Cl2 (250 mL) at 0° C. were added Et3N (8.3 mL, 59.6 mmol) and tosyl azide (7.37 g, 37.4 mmol). After a period of 2 h at r.t., the reaction mixture was partitioned between NH4OAc (25%) and CH2Cl2. The organic phase was dried over Na2SO4, filtered and evaporated under reduced pressure. The resulting mixture was purified by flash chromatography (20% to 35% EtOAc in Hexane) to provide 1.4 g of the title compound as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
8.3 mL
Type
reactant
Reaction Step One
Quantity
7.37 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:6](=[O:7])[O:5][CH2:4][C:2]1=[O:3].CCN(CC)CC.S([N:25]=[N+:26]=[N-])(C1C=CC(C)=CC=1)(=O)=O>C(Cl)Cl>[N+:25](=[C:1]1[C:2](=[O:3])[CH2:4][O:5][C:6]1=[O:7])=[N-:26]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1C(=O)COC1=O
Name
Quantity
8.3 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
7.37 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)N=[N+]=[N-]
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between NH4OAc (25%) and CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting mixture was purified by flash chromatography (20% to 35% EtOAc in Hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=[N-])=C1C(OCC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 29.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.